Technical Guide: 4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9)
Technical Guide: 4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9), a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document details the physicochemical properties, synthesis, and applications of this compound. Experimental protocols for its synthesis and its utilization in the preparation of Bazedoxifene intermediates are provided. Furthermore, this guide discusses the current understanding of its biological activity and safety profile.
Chemical and Physical Properties
4'-Benzyloxy-2-bromopropiophenone is a solid organic compound.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35081-45-9 | [2][3] |
| Molecular Formula | C₁₆H₁₅BrO₂ | [3][4] |
| Molecular Weight | 319.19 g/mol | [3][4] |
| IUPAC Name | 2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | [3] |
| Synonyms | 2-Bromo-4'-benzyloxypropiophenone, 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one | [2][3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 71-81 °C | [5] |
| Boiling Point | (Predicted) 424.6±25.0 °C | |
| Density | (Predicted) 1.354±0.06 g/cm³ | |
| Solubility | Soluble in methylene (B1212753) chloride. Sparingly soluble in methanol (B129727) and acetone.[6] Soluble in water (2.342g/L at 25°C).[7] | |
| Purity | ≥98% (HPLC) | [8] |
| Storage | Store in a freezer at -20°C, under an inert atmosphere. Keep the container tightly closed in a dry and well-ventilated place.[6] |
Synthesis and Application
Synthesis of 4'-Benzyloxy-2-bromopropiophenone
Experimental Protocol: Representative Synthesis of 4'-Benzyloxy-2-bromopropiophenone
Disclaimer: This is a representative protocol based on general organic chemistry principles for the bromination of ketones and should be adapted and optimized under appropriate laboratory settings.
Materials:
-
4'-Benzyloxypropiophenone
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-benzyloxypropiophenone in anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4'-Benzyloxy-2-bromopropiophenone as a solid.
Application in the Synthesis of Bazedoxifene Intermediate
4'-Benzyloxy-2-bromopropiophenone is a crucial intermediate in the manufacturing of Bazedoxifene acetate, a SERM used for the treatment of osteoporosis.[2][4] It is used to construct the indole (B1671886) core of the Bazedoxifene molecule.
Experimental Protocol: Synthesis of a Bazedoxifene Intermediate
This protocol is adapted from the general procedures described in the patent literature for the synthesis of Bazedoxifene intermediates.
Materials:
-
4'-Benzyloxy-2-bromopropiophenone
-
N-(4-benzyl)-4-benzyloxyaniline derivative
-
A non-nucleophilic base (e.g., Triethylamine)
-
A high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the N-(4-benzyl)-4-benzyloxyaniline derivative in DMF in a reaction vessel under an inert atmosphere, add 4'-Benzyloxy-2-bromopropiophenone.
-
Add triethylamine (B128534) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 100-130°C and maintain for 3-6 hours.
-
Monitor the reaction for the formation of the 5-benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indol derivative by a suitable analytical method like HPLC.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by precipitation upon the addition of water or an anti-solvent, followed by filtration.
-
Further purification of the intermediate can be achieved by recrystallization or column chromatography.
Biological Activity and Safety
Biological Activity
The biological activity of 4'-Benzyloxy-2-bromopropiophenone has not been extensively studied. One source describes it as an estrogenic compound that may bind to estrogen receptors, potentially inducing transcriptional activation and protein synthesis.[9] It is suggested that it can be metabolized by cytochrome P450 enzymes in the liver.[9] However, these statements are general and are not substantiated by specific experimental data for this compound in the available literature.
It is important to note that the estrogenic activity of various benzophenone (B1666685) derivatives has been investigated, with some showing estrogenic effects in in vitro and in vivo models.[10][11][12][13] However, the structure-activity relationship is complex, and these findings cannot be directly extrapolated to 4'-Benzyloxy-2-bromopropiophenone.
There is no detailed information available regarding the interaction of 4'-Benzyloxy-2-bromopropiophenone with specific signaling pathways.
Safety and Toxicology
4'-Benzyloxy-2-bromopropiophenone is considered a hazardous chemical.[3] It may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3] One study has identified 4'-benzyloxy-2-bromopropiophenone as a mutagenic impurity in the synthesis of Bazedoxifene Acetate.[14] This is a critical consideration for its handling and for the purification of the final active pharmaceutical ingredient.
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4'-Benzyloxy-2-bromopropiophenone is a valuable chemical intermediate, primarily for the synthesis of the SERM Bazedoxifene. Its physicochemical properties are well-documented, and a general synthetic route is understood. However, there is a lack of detailed, published experimental protocols for its synthesis and a significant gap in the understanding of its specific biological activities and mechanisms of action. The identification of this compound as a mutagenic impurity underscores the importance of stringent quality control in its use in pharmaceutical manufacturing. Further research into the biological effects and potential signaling pathway interactions of 4'-Benzyloxy-2-bromopropiophenone is warranted to fully characterize its toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. apicule.com [apicule.com]
- 3. 4'-Benzyloxy-2-bromopropiophenone | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Benzyloxy-2-bromopropiophenone | 35081-45-9 [chemicalbook.com]
- 5. 4'-Benzyloxy-2-bromopropiophenone cas 35081-45-9 | Theorem Chemical [m.theoremchem.com]
- 6. 4-benzyloxy-2-bromopropiophenone | 35081-45-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 35081-45-9 4'-Benzyloxy-2-bromopropiophenone AKSci Q174 [aksci.com]
- 9. 1-[4-(Benzyloxy)phenyl]-2-bromopropan-1-one | 35081-45-9 | FB15610 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
